Cas no 96641-44-0 ((2r)-2-(2-Methoxyphenyl)propan-1-ol)

(2r)-2-(2-Methoxyphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 96641-44-0
- EN300-6506536
- (2r)-2-(2-methoxyphenyl)propan-1-ol
- (2r)-2-(2-Methoxyphenyl)propan-1-ol
-
- インチ: 1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1
- InChIKey: TWPWTDPROGCEAS-QMMMGPOBSA-N
- ほほえんだ: O(C)C1C=CC=CC=1[C@@H](C)CO
計算された属性
- せいみつぶんしりょう: 166.099379685g/mol
- どういたいしつりょう: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
(2r)-2-(2-Methoxyphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506536-10.0g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-6506536-0.1g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 0.1g |
$1447.0 | 2023-05-31 | ||
Enamine | EN300-6506536-0.25g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 0.25g |
$1513.0 | 2023-05-31 | ||
Enamine | EN300-6506536-0.5g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 0.5g |
$1577.0 | 2023-05-31 | ||
Enamine | EN300-6506536-2.5g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 2.5g |
$3220.0 | 2023-05-31 | ||
Enamine | EN300-6506536-0.05g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 0.05g |
$1381.0 | 2023-05-31 | ||
Enamine | EN300-6506536-1.0g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-6506536-5.0g |
(2R)-2-(2-methoxyphenyl)propan-1-ol |
96641-44-0 | 5g |
$4764.0 | 2023-05-31 |
(2r)-2-(2-Methoxyphenyl)propan-1-ol 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
(2r)-2-(2-Methoxyphenyl)propan-1-olに関する追加情報
Introduction to (2R)-2-(2-Methoxyphenyl)Propan-1-Ol (CAS No. 96641-44-0)
Chemical Overview
(CAS No. 96641-44-0) refers to the compound ((2R)-2-(2-Methoxyphenyl)Propan-1-Ol), a chiral alcohol with a unique structure that combines a methoxy-substituted phenyl group and a propanol backbone. This compound is of significant interest in the fields of organic chemistry, pharmacology, and material science due to its versatile properties and potential applications.
Structural Characteristics and Synthesis
The structure of ((2R)-2-(2-Methoxyphenyl)Propan-1-Ol) consists of a phenyl ring substituted with a methoxy group at the para position, connected via a methylene group to a hydroxymethyl group. The stereochemistry at the chiral center is R, which plays a crucial role in its physical and chemical properties. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomerically pure compound, leveraging techniques such as catalytic asymmetric reduction and enzymatic resolution.
Pharmacological Applications
Recent studies have highlighted the potential of ((2R)-2-(2-Methoxyphenyl)Propan-1-Ol) as a bioactive molecule in drug discovery. Its ability to modulate cellular signaling pathways makes it a promising candidate for therapeutic interventions in areas such as inflammation, neurodegenerative diseases, and cancer. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its anti-inflammatory effects through inhibition of cyclooxygenase enzymes.
Material Science Applications
Beyond pharmacology, ((CAS No. 96641-44-0) has found applications in material science as a precursor for advanced polymers and surfactants. Its hydroxyl group facilitates polymerization reactions, while the aromatic moiety contributes to thermal stability and mechanical strength. Recent breakthroughs in green chemistry have also explored its use as a sustainable building block for eco-friendly materials.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of ((CAS No. 96641-44-0) is crucial for its responsible use. Studies indicate that it is biodegradable under aerobic conditions, posing minimal risk to aquatic ecosystems when properly managed. However, further research is warranted to assess its long-term effects on soil microbiota and terrestrial organisms.
Conclusion
((CAS No. 96641-44-0) or ((2R)-2-(2-Methoxyphenyl)Propan-1-Ol) stands as a testament to the versatility of organic compounds in modern science and industry. With ongoing advancements in synthesis techniques and expanding applications across diverse fields, this compound continues to be a focal point for researchers seeking innovative solutions to complex challenges.
96641-44-0 ((2r)-2-(2-Methoxyphenyl)propan-1-ol) 関連製品
- 1354744-14-1(Laquinimod-d5 Sodium Salt)
- 2059938-15-5(3-(1-hydroxyethyl)-6,7-dihydro-1,2-benzoxazol-4-ol)
- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)
- 2171720-05-9(5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane)
- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)
- 904236-46-0(2-1-(2-Naphthyl)ethylbenzoic Acid)
- 149520-74-1(3-Aminocyclohexanone)
- 17724-90-2(3-Phenylpentane-1,3,5-tricarboxylic acid)
- 5181-46-4(Disilane, (chloromethyl)pentamethyl-)
- 1368451-18-6(3-(2-bromophenyl)propane-1-thiol)




